7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c25-17-7-8-19-20(15-17)27-24(33)30(23(19)32)18-5-3-4-16(14-18)22(31)29-12-10-28(11-13-29)21-6-1-2-9-26-21/h1-6,9,14,17,19-20H,7-8,10-13,15H2,(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBUHGADIPHRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C24H26ClN5O2S
- Molecular Weight : 484.0 g/mol
- CAS Number : 422530-17-4
Biological Activity Overview
The compound's biological activity is primarily attributed to the piperazine moiety, which is known for its diverse pharmacological effects. The following sections detail specific areas of biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperazine exhibit significant antimicrobial properties. A study highlighted that compounds similar to 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections .
Antidepressant and Anxiolytic Effects
The piperazine structure is linked to antidepressant and anxiolytic activities. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems involved in mood regulation. This suggests that 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene may possess similar effects, potentially acting as a therapeutic agent for anxiety and depression .
Anticancer Properties
Preliminary studies indicate that piperazine derivatives can exhibit antiproliferative effects against cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further investigation into this compound could elucidate its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine ring may interact with various neurotransmitter receptors, influencing both central nervous system (CNS) activity and peripheral physiological processes.
- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes involved in metabolic pathways related to disease processes.
- Cell Signaling Modulation : The compound may affect signaling pathways that regulate cellular functions, including proliferation and apoptosis.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of similar compounds:
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve the disruption of key cellular signaling pathways associated with tumor growth .
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against a range of pathogens. Specifically, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The presence of the piperazine moiety is thought to enhance its interaction with microbial cell membranes .
Anti-Tubercular Activity
A study focused on the design and synthesis of novel compounds related to this structure found promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds derived from similar scaffolds were evaluated for their inhibitory concentrations, with several showing significant activity (IC50 values ranging from 1.35 to 2.18 μM) against the pathogen .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Efficacy
In a research project aimed at developing new anticancer agents, derivatives of 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one were synthesized and tested against human cancer cell lines. Results demonstrated that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. These findings suggest a potential role for this compound in cancer therapy .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives was conducted to evaluate their antimicrobial properties. The results indicated that certain compounds showed potent activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this chemical structure .
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4-one Derivatives
Structural Modifications and Pharmacological Profiles
Key Structural and Functional Differences
Substitution at Position 2 :
- The target compound’s 2-sulfanylidene group may enhance hydrogen-bonding interactions compared to 2-ethoxy or 2-furyl groups in other derivatives . This group could improve binding affinity to cysteine-rich targets (e.g., kinases).
- In contrast, 2-[(E)-2-phenylethenyl] derivatives () prioritize π-π stacking for COX-2 inhibition .
Chlorine Substitution: The 7-chloro group is a hallmark of antitumor quinazolinones (e.g., auranomides) but is absent in antipsychotic derivatives like ALX-171 . Chlorine may enhance lipophilicity and membrane penetration.
Research Findings and Implications
- Antitumor Potential: The 7-chloro and sulfanylidene groups align with antitumor quinazolinones (e.g., KSP inhibitors), suggesting the target compound could induce mitotic arrest .
- Receptor Selectivity : The piperazine-pyridine moiety may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) over COX-2, differentiating it from sulfonamide-containing derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and how can intermediates be optimized?
- Methodology :
- Route 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone to yield the target compound .
- Route 2 : Use microwave-assisted synthesis (e.g., 80°C in N,N-dimethylformamide with K₂CO₃) for coupling piperazine derivatives to quinazolinone scaffolds, as demonstrated in similar compounds .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., acetonitrile for nucleophilic substitutions) to enhance intermediate stability .
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Methodology :
- FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanylidene (C=S, ~1100–1250 cm⁻¹) functional groups .
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). Compare computed (DFT) vs. experimental chemical shifts to resolve ambiguities .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 507.12) and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE5 inhibition as in ) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values with structural analogs .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in experimental vs. theoretical spectroscopic data?
- Methodology :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level using Gaussian 09W. Compare calculated IR/Raman spectra with experimental data to identify conformational isomers .
- NMR Prediction Tools : Employ software (e.g., ACD/Labs or ChemDraw) to simulate ¹³C shifts. Deviations >2 ppm may indicate tautomeric forms or solvation effects .
Q. What strategies mitigate by-product formation during piperazine-carbonyl coupling reactions?
- Methodology :
- Temperature Control : Maintain reactions at 60–80°C to avoid thermal decomposition of the piperazine moiety .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency. For example, achieved >90% yield using 1,1'-azobis(oxazoline) in DMF .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from dimeric by-products .
Q. How does substituent variation on the pyridin-2-yl-piperazine moiety influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., 4-fluorophenyl or cyclopropylmethyl) and compare bioactivity. For instance, showed enhanced kinase inhibition with bulky aryl groups .
- Molecular Docking : Dock analogs into target proteins (e.g., PDE5 or EGFR) using AutoDock Vina. Correlate binding affinity (ΔG) with IC₅₀ values to identify critical interactions .
Q. What analytical methods are suitable for stability testing under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS; highlights sulfonamide hydrolysis risks at low pH .
- Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C for crystalline stability) .
Data Contradiction Analysis
Q. How to address conflicting reports on the reactivity of the sulfanylidene group in nucleophilic substitutions?
- Resolution :
- Solvent Effects : reports successful substitutions in polar aprotic solvents (e.g., DMF), while notes side reactions in THF. Re-test in DMF with K₂CO₃ as base .
- Leaving Group Optimization : Replace chloride with tosylate or mesylate to enhance electrophilicity, as shown in for similar quinazolinones .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted methods ( ) for reduced reaction times and higher yields.
- Characterization : Combine XRD (for crystallinity) with DFT-validated spectroscopic data to ensure structural accuracy .
- Biological Testing : Include positive controls (e.g., sildenafil for PDE5 assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
